
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as a nitro group, a phenylmethoxy group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction of Nitro Group: Formation of an amino derivative.
Oxidation of Pyrrole Ring: Formation of pyrrole-2,5-dione derivatives.
Substitution of Phenylmethoxy Group: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(4-methyl-2-nitrobenzoyl)pyrrole-2-carboxylate: Lacks the phenylmethoxy group, resulting in different chemical properties.
Methyl 1-(4-methyl-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenylmethoxy groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
82635-53-8 |
|---|---|
Formule moléculaire |
C21H18N2O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-14-10-11-16(20(24)22-12-6-9-17(22)21(25)28-2)18(23(26)27)19(14)29-13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3 |
Clé InChI |
XEMVLUYNDKACBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




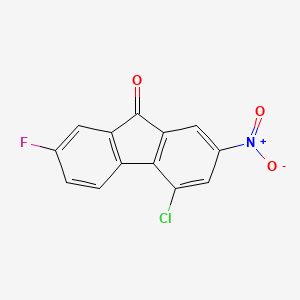
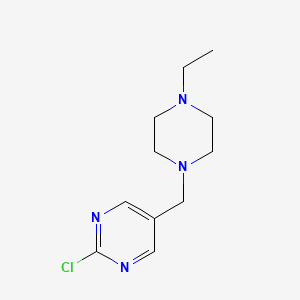
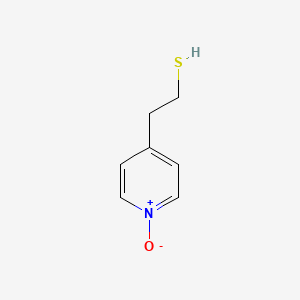

![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
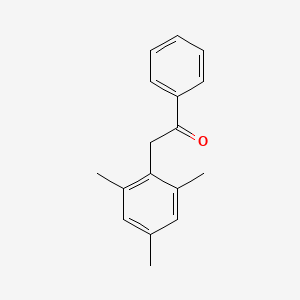

![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

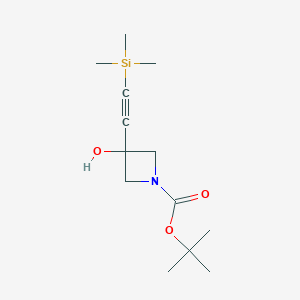
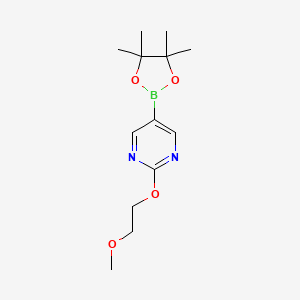
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
